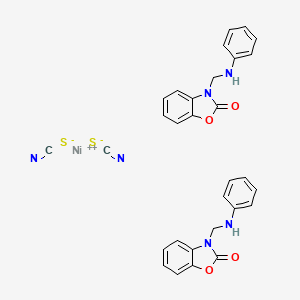
1-Methyl-4H-(1,2,4)triazolo(3,4-c)(1,4)benzoxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4H-(1,2,4)triazolo(3,4-c)(1,4)benzoxazine is a heterocyclic compound that combines the structural features of triazole and benzoxazine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4H-(1,2,4)triazolo(3,4-c)(1,4)benzoxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzoxazine with methyl isocyanate in the presence of a base, leading to the formation of the triazole ring . Another approach includes the use of hydrazine derivatives and ortho esters to achieve the desired cyclization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-4H-(1,2,4)triazolo(3,4-c)(1,4)benzoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the triazole or benzoxazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Aplicaciones Científicas De Investigación
1-Methyl-4H-(1,2,4)triazolo(3,4-c)(1,4)benzoxazine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound exhibits potential as a pharmacophore in the design of new drugs with antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: It can be used in the development of advanced materials with unique electronic and optical properties.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of 1-Methyl-4H-(1,2,4)triazolo(3,4-c)(1,4)benzoxazine involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, leading to inhibition or modulation of their activity . The benzoxazine ring may enhance the compound’s binding affinity and selectivity for certain receptors .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine: Shares the triazole ring but differs in the fused heterocyclic system.
1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazole: Similar triazole ring but with a different heterocyclic fusion.
Uniqueness
1-Methyl-4H-(1,2,4)triazolo(3,4-c)(1,4)benzoxazine is unique due to its specific combination of triazole and benzoxazine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
93299-66-2 |
|---|---|
Fórmula molecular |
C10H9N3O |
Peso molecular |
187.20 g/mol |
Nombre IUPAC |
1-methyl-4H-[1,2,4]triazolo[3,4-c][1,4]benzoxazine |
InChI |
InChI=1S/C10H9N3O/c1-7-11-12-10-6-14-9-5-3-2-4-8(9)13(7)10/h2-5H,6H2,1H3 |
Clave InChI |
HXPUKFXPIGCNEQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C2N1C3=CC=CC=C3OC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Sodium 4-hydroxy-5-[(2-methoxy-4-nitrophenyl)azo]-6-(phenylamino)naphthalene-2-sulphonate](/img/structure/B15183330.png)




